An In-depth Technical Guide to the Chemical Properties of (2E,4E)-Hepta-2,4-dien-1-ol
An In-depth Technical Guide to the Chemical Properties of (2E,4E)-Hepta-2,4-dien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2E,4E)-Hepta-2,4-dien-1-ol is a linear, conjugated dienol with significant potential as a versatile building block in organic synthesis. Its unique structural features, comprising a primary alcohol and a conjugated diene system, offer a rich landscape for chemical transformations. This guide provides a comprehensive overview of the chemical properties of (2E,4E)-Hepta-2,4-dien-1-ol, including its synthesis, spectroscopic characterization, key chemical reactions, and potential applications, particularly in the realm of drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and execution of novel synthetic strategies.
Introduction
(2E,4E)-Hepta-2,4-dien-1-ol, an aliphatic alcohol[1], is a molecule of interest in organic synthesis due to its bifunctional nature. The presence of a conjugated diene system allows for its participation in a variety of pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for the construction of six-membered rings[2]. The primary alcohol functionality provides a handle for further synthetic modifications, such as oxidation to the corresponding aldehyde or esterification. This combination of reactive sites makes (2E,4E)-Hepta-2,4-dien-1-ol a valuable precursor for the synthesis of complex molecules, including natural products and pharmaceutical intermediates[3][4]. This guide aims to provide a detailed exploration of the chemical properties and synthetic utility of this compound.
Molecular Structure and Physicochemical Properties
The structure of (2E,4E)-Hepta-2,4-dien-1-ol is characterized by a seven-carbon chain with conjugated double bonds at the C2 and C4 positions, both in the (E)-configuration, and a primary alcohol at the C1 position.
Table 1: Physicochemical Properties of (2E,4E)-Hepta-2,4-dien-1-ol
| Property | Value | Source |
| IUPAC Name | (2E,4E)-hepta-2,4-dien-1-ol | PubChem[1][3] |
| CAS Number | 33467-79-7 | PubChem[5] |
| Molecular Formula | C₇H₁₂O | PubChem[1][3][5] |
| Molecular Weight | 112.17 g/mol | PubChem[1][3][5] |
| Appearance | Colorless liquid; Green, fruity aroma | PubChem[1] |
| Solubility | Slightly soluble in water; Soluble in ethanol | PubChem[1] |
| Density | 0.877-0.881 g/cm³ | PubChem[1] |
| Refractive Index | 1.487-1.493 | PubChem[1] |
| logP (Octanol/Water) | 1.501 (Calculated) | Cheméo[6] |
| Boiling Point | 460.06 K (186.91 °C) (Calculated) | Cheméo[6] |
| Melting Point | 219.31 K (-53.84 °C) (Calculated) | Cheméo[6] |
Synthesis of (2E,4E)-Hepta-2,4-dien-1-ol
Proposed Synthetic Protocol: A Wittig-Based Approach
This proposed synthesis leverages the stereoselective nature of the Wittig reaction to construct the (2E,4E)-diene system.
dot
Caption: Proposed synthetic pathway for (2E,4E)-Hepta-2,4-dien-1-ol.
Step-by-Step Methodology:
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Oxidation of Penten-1-ol: (E)-Penten-1-ol is oxidized to (E)-pentenal using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.
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Wittig-Horner-Emmons Reaction: The resulting (E)-pentenal is then subjected to a Wittig-Horner-Emmons reaction with a phosphonate ylide, such as the anion of triethyl phosphonoacetate, generated by a base like sodium hydride. This reaction is known to stereoselectively form the (E)-alkene, thus establishing the (2E,4E) configuration of the dienoate.
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Reduction of the Ester: The ethyl (2E,4E)-hepta-2,4-dienoate is then reduced to the corresponding primary alcohol, (2E,4E)-hepta-2,4-dien-1-ol. A reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature is ideal for this transformation as it selectively reduces the ester to the alcohol without affecting the conjugated diene system. Alternatively, lithium aluminum hydride (LiAlH₄) can be used.
Self-Validation: Each step in this proposed synthesis utilizes well-established and reliable reactions. The purity and structure of the intermediates and the final product should be rigorously confirmed at each stage using techniques such as NMR, IR, and mass spectrometry.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules[7][8][9][10]. The ¹H and ¹³C NMR spectra of (2E,4E)-Hepta-2,4-dien-1-ol are expected to exhibit characteristic signals for the conjugated diene and the primary alcohol functionalities.
Table 2: Predicted ¹H and ¹³C NMR Data for (2E,4E)-Hepta-2,4-dien-1-ol
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| 1 | ~63 | ~4.1 | d, J = ~5 Hz |
| 2 | ~130 | ~5.7 | dt, J = ~15, 5 Hz |
| 3 | ~132 | ~6.1 | dd, J = ~15, 10 Hz |
| 4 | ~128 | ~5.8 | m |
| 5 | ~135 | ~5.6 | m |
| 6 | ~25 | ~2.0 | quint, J = ~7 Hz |
| 7 | ~13 | ~0.9 | t, J = ~7 Hz |
| OH | - | Variable | br s |
Disclaimer: The chemical shifts and coupling constants are estimations based on known values for similar structural motifs and should be confirmed by experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2E,4E)-Hepta-2,4-dien-1-ol, the molecular ion peak [M]⁺ would be expected at m/z 112. Key fragmentation pathways for alcohols include α-cleavage and dehydration[11][12].
dot
Caption: Predicted major fragmentation pathways for (2E,4E)-Hepta-2,4-dien-1-ol.
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Dehydration: Loss of a water molecule (18 Da) from the molecular ion would result in a fragment at m/z 94.
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α-Cleavage: Cleavage of the C1-C2 bond would be expected, though less favored than allylic cleavage.
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Allylic Cleavage: Cleavage of the C-C bond at the allylic position is a characteristic fragmentation for alkenes[13]. For this molecule, cleavage of the C5-C6 bond would lead to a resonance-stabilized allylic cation.
Infrared (IR) Spectroscopy
The IR spectrum of (2E,4E)-Hepta-2,4-dien-1-ol would display characteristic absorption bands for the hydroxyl and alkene functional groups.
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
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C-H Stretch (sp²): A medium intensity band above 3000 cm⁻¹.
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C-H Stretch (sp³): A strong absorption band just below 3000 cm⁻¹.
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C=C Stretch: Medium intensity bands in the region of 1600-1670 cm⁻¹ for the conjugated double bonds.
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C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.
Chemical Reactivity and Synthetic Applications
The synthetic utility of (2E,4E)-Hepta-2,4-dien-1-ol stems from the reactivity of its two key functional groups: the conjugated diene and the primary alcohol.
Reactions of the Conjugated Diene System
The conjugated diene system is electron-rich and readily participates in pericyclic reactions, most notably the Diels-Alder reaction.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring[2]. This reaction is highly stereospecific and is a cornerstone of modern organic synthesis for the construction of complex cyclic systems found in many natural products and pharmaceuticals[3][4]. (2E,4E)-Hepta-2,4-dien-1-ol, with its terminal hydroxyl group, is a functionalized diene that can be employed in Diels-Alder reactions to introduce a hydroxymethyl substituent into the resulting cyclohexene ring.
dot
Caption: General scheme of the Diels-Alder reaction with (2E,4E)-Hepta-2,4-dien-1-ol.
The hydroxyl group can influence the regioselectivity of the reaction and can be further elaborated post-cycloaddition. This makes (2E,4E)-Hepta-2,4-dien-1-ol a valuable building block for the synthesis of functionalized cyclic scaffolds in drug discovery programs.
Reactions of the Primary Alcohol
The primary alcohol functionality can undergo a variety of common transformations.
The primary alcohol can be selectively oxidized to the corresponding aldehyde, (2E,4E)-hepta-2,4-dienal, using mild oxidizing agents. Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of allylic alcohols[14]. Other suitable reagents include PCC and Dess-Martin periodinane. It is crucial to use mild conditions to prevent over-oxidation to the carboxylic acid[15][16][17].
Experimental Protocol: Oxidation to (2E,4E)-Hepta-2,4-dienal
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Dissolve (2E,4E)-Hepta-2,4-dien-1-ol in a suitable solvent such as dichloromethane or chloroform.
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Add an excess of activated manganese dioxide (MnO₂).
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Stir the mixture vigorously at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
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Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
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Purify the product by column chromatography on silica gel.
The hydroxyl group can be readily converted to esters or ethers through standard protocols. For example, esterification can be achieved by reaction with an acyl chloride or a carboxylic acid under acidic catalysis. Etherification can be performed using a Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide. These derivatizations are useful for modifying the physicochemical properties of the molecule, such as its lipophilicity, which can be important in drug design.
Potential Applications in Drug Development
The structural motifs accessible from (2E,4E)-Hepta-2,4-dien-1-ol are prevalent in a wide range of biologically active molecules.
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Cyclic Scaffolds: The use of (2E,4E)-Hepta-2,4-dien-1-ol in Diels-Alder reactions provides a direct route to highly functionalized cyclohexene derivatives. These six-membered rings are common core structures in many pharmaceuticals. The ability to introduce substituents with stereocontrol makes this a valuable strategy in medicinal chemistry.
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Linker Chemistry: The bifunctional nature of this molecule allows it to be incorporated as a linker in more complex molecular architectures, such as in the development of antibody-drug conjugates (ADCs) or PROTACs, where precise control over the length and flexibility of the linker is crucial.
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Natural Product Synthesis: Many natural products with interesting biological activities contain conjugated diene or polyene systems. (2E,4E)-Hepta-2,4-dien-1-ol can serve as a key starting material or intermediate in the total synthesis of such compounds.
Safety and Handling
(2E,4E)-Hepta-2,4-dien-1-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. It should be stored in a tightly sealed container, preferably in a flammable storage cabinet[18].
-
Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic compounds.
Conclusion
(2E,4E)-Hepta-2,4-dien-1-ol is a versatile and valuable building block in organic synthesis. Its conjugated diene system and primary alcohol functionality provide multiple avenues for chemical modification, enabling the construction of complex molecular architectures. The potential for this molecule to participate in stereoselective Diels-Alder reactions makes it particularly attractive for the synthesis of cyclic scaffolds relevant to drug discovery. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with the aim of facilitating its use in innovative research and development endeavors.
References
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Heptadien-1-ol, (2E,4E)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2020, May 26). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. National Center for Biotechnology Information. Retrieved from [Link]
-
Sci-Hub. (1986). Highly stereoselective synthesis of (2E,4E)-dienamides and (2E,4E)-dienoates via a double elimination reaction. Tetrahedron Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4-Heptadien-1-ol, (E,E)- (CAS 33467-79-7). Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
-
Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
PubChem. (n.d.). Hepta-2,4-dien-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2010, August). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. Retrieved from [Link]
-
ACS Publications. (2001). Hetero-Diels-Alder reaction in highly functionalized natural product synthesis. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (2008, August). ChemInform Abstract: (2E,4E)-5Tosyl2,4-pentadienamides: New Dienic Sulfones for the Stereoselective Synthesis of (2E,4E)-Dienamides. Retrieved from [Link]
- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich.
-
ResearchGate. (2021, August). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]
-
University of York. (n.d.). Safe Storage of Chemicals. Department of Biology. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Retrieved from [Link]
-
YouTube. (2022, March 1). Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
YouTube. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]
-
ChemRxiv. (2024, September 30). Stereoselective Access to Gamma,Gamma-Dihalo-Beta-enols from Alkynes via Photobiocatalysis. Cambridge Open Engage. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Heptadien-1-ol, (2E,4E)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2E,4E)-2,4-Heptadien-6-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2E,4Z-Heptadien-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2,4-Heptadien-1-ol, (2E,4E)- | C7H12O | CID 5367391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 5. Hepta-2,4-dien-1-ol | C7H12O | CID 118487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Heptadien-1-ol, (E,E)- (CAS 33467-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 14. download.e-bookshelf.de [download.e-bookshelf.de]
- 15. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Stereo-reversed E2 unlocks Z-selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
